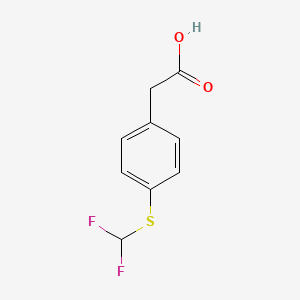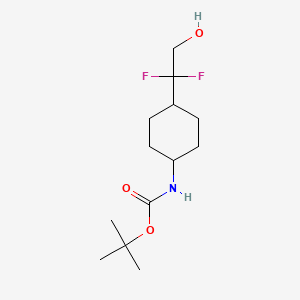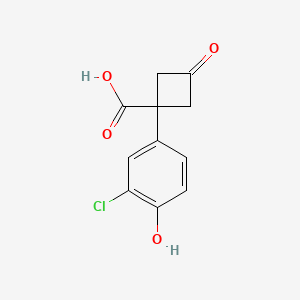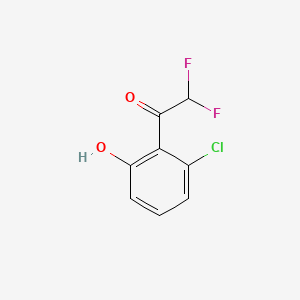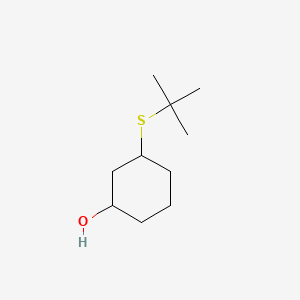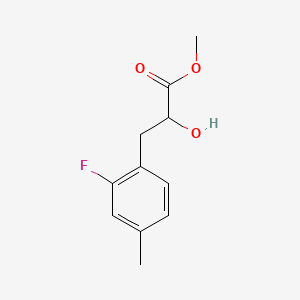
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorinated aromatic ring and a hydroxypropanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile or electrophile employed .
科学的研究の応用
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
作用機序
The mechanism by which Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s fluorinated aromatic ring and hydroxypropanoate group allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of its targets .
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylphenol: This compound shares the fluorinated aromatic ring but lacks the hydroxypropanoate group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar ester group but a different substitution pattern on the aromatic ring.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound has a different halogen substitution and an additional piperidinol group.
Uniqueness
Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of a fluorinated aromatic ring and a hydroxypropanoate ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not found in the similar compounds listed above .
特性
分子式 |
C11H13FO3 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChIキー |
VSGKWOFLZXKMBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



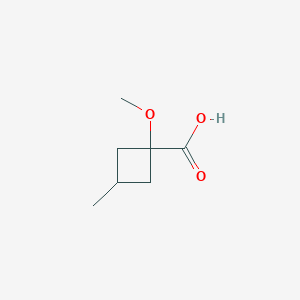
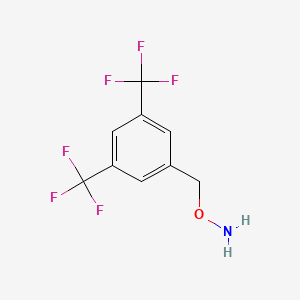
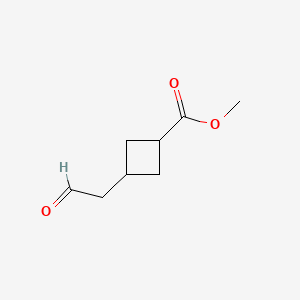
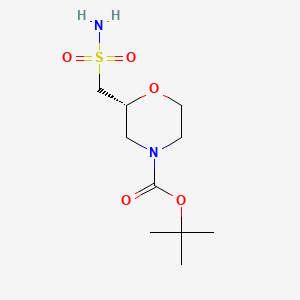
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
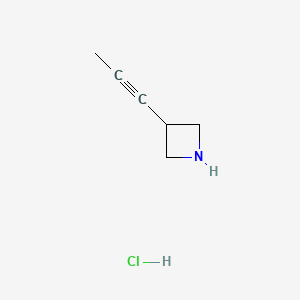
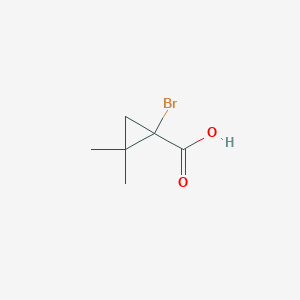
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)
